molecular formula C9H11N5O2 B2459286 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide CAS No. 2320515-63-5

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide

Cat. No.: B2459286
CAS No.: 2320515-63-5
M. Wt: 221.22
InChI Key: JTIPYTJEYVDKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a chemical compound built around the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic core of significant interest in medicinal chemistry for developing novel therapeutic agents. Although the specific biological data for this exact analog may be limited, derivatives of the triazolopyridazine core have demonstrated a wide range of potent pharmacological activities in scientific research. Recent studies have shown that structurally similar compounds exhibit promising antitumor properties by acting as dual inhibitors of key oncogenic kinases, namely c-Met and Pim-1 . The inhibition of these dual targets can produce a synergistic effect, leading to the arrest of the cell cycle, the induction of apoptosis (programmed cell death), and the suppression of tumor proliferation and metastasis . Beyond oncology, this chemical scaffold has been identified as a leading structure in the search for new treatments for infectious diseases. Notably, other triazolopyridazine derivatives have emerged as potent, orally efficacious, and parasiticidal lead compounds against Cryptosporidium, a parasite that causes life-threatening diarrhea, outperforming the current standard of care in preclinical models . The methoxy and acetamide substituents on this particular molecule are common pharmacophoric elements designed to optimize interactions with enzymatic targets and fine-tune drug-like properties. This combination of features makes this compound a valuable chemical tool for researchers in drug discovery, particularly for those investigating new pathways in oncology and antiparasitic therapy. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-6(15)10-5-8-12-11-7-3-4-9(16-2)13-14(7)8/h3-4H,5H2,1-2H3,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPYTJEYVDKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=C2N1N=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents to form the triazole ring, followed by further functionalization to introduce the methoxy and acetamide groups. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid .

Chemical Reactions Analysis

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridazine rings facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in antibacterial or antifungal effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparisons

The triazolo[4,3-b]pyridazine core is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key structural differences include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents References
N-({6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide (Target) C₁₀H₁₂N₆O₂ 272.25 - 6-OCH₃
- Acetamide via CH₂ bridge
N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide () C₁₃H₁₃N₇O₃ 315.29 - 6-OCH₃
- Additional 2-(6-oxopyridazinyl) group on acetamide
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0, ) C₁₅H₁₄N₆O 294.31 - 3-CH₃ on triazole
- Acetamide linked to phenyl ring
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide () C₂₁H₂₂N₈O₂ 434.46 - 6-OCH₃
- Propanamide chain with benzimidazole substituent
PF-4254644 () C₂₃H₂₁N₇ 403.46 - Quinoline moiety
- 1-Methylpyrazole substituent

Key Observations :

  • Methoxy vs. Methyl : The 6-methoxy group in the target compound may enhance solubility compared to 6-methyl analogs (e.g., ) .
  • Side Chain Complexity: Extended chains (e.g., propanamide in ) or aromatic systems (e.g., benzimidazole in , quinoline in ) improve target affinity but increase molecular weight .
  • Bioisosteres : Replacement of the acetamide group with sulfonamide () or pyridazinyl-acetamide () alters electronic properties and binding interactions .

Stability and Toxicity

  • Stability : Triazolo-pyridazine derivatives exhibit high thermal and mechanical stability, as seen in energetic materials (). Methoxy groups may further enhance oxidative stability .
  • Toxicity : Neutral triazolo compounds (e.g., TATOT in ) show low toxicity, qualifying them as "green" candidates. The acetamide group’s metabolic susceptibility () may require optimization for drug development .

Biological Activity

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolopyridazines and features a unique chemical structure that may confer various pharmacological properties. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
CAS Number 2034459-69-1
Molecular Formula C₁₅H₁₇N₇O
Molecular Weight 311.34 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The compound's structure consists of a triazolo[4,3-b]pyridazine core linked to an acetamide group, which is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's cytotoxicity using the MTT assay on several cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung)25.5Induction of apoptosis
HeLa (Cervical)30.2Cell cycle arrest
MCF-7 (Breast)28.9Inhibition of proliferation

The results indicate that the compound induces apoptosis and inhibits cell proliferation through various mechanisms, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has also been evaluated for antimicrobial properties.

Antimicrobial Testing Results

The compound was tested against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is thought to be mediated through several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide?

  • Answer : The synthesis typically involves:

  • Intermediate preparation : Formation of the triazolopyridazine core via cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents at 80–100°C) .
  • Coupling reactions : Introducing the acetamide group via nucleophilic substitution or amidation, often requiring catalysts like K₂CO₃ or EDCI .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .
  • Key challenges : Optimizing reaction time and temperature to prevent byproducts (e.g., over-alkylation) and ensuring regioselectivity in triazole ring formation .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Answer : Essential methods include:

  • Solubility : Tested in DMSO, water, and ethanol using UV-Vis spectroscopy .
  • Stability : Accelerated stability studies under varying pH (2–9) and temperature (25–60°C) to assess degradation pathways .
  • Lipophilicity : Measured via shake-flask method or HPLC-derived logP values .
  • Melting point : Differential Scanning Calorimetry (DSC) for thermal behavior .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Answer : Initial screens include:

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify target engagement .
  • Antimicrobial activity : Broth microdilution for MIC values against bacterial/fungal strains (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be resolved?

  • Answer : Contradictions (e.g., varying MIC values) may arise from:

  • Assay conditions : Differences in inoculum size, incubation time, or media composition .
  • Compound purity : Impurities (>5%) can skew results; validate via HPLC-MS .
  • Strain variability : Test across multiple clinical isolates or standardize strains (e.g., ATCC) .
  • Statistical analysis : Use ANOVA or Bayesian modeling to assess significance .

Q. What strategies optimize reaction yields in multi-step synthesis?

  • Answer : Critical parameters:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or ZnCl₂ for cyclizations .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) .
  • Workflow automation : Use flow chemistry for reproducible scale-up .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Answer :

  • Triazole ring : Replace methoxy with halogen (Cl/F) to enhance target binding .
  • Acetamide linker : Substitute with sulfonamide for improved solubility .
  • Pyridazine core : Introduce electron-withdrawing groups (NO₂, CF₃) to modulate electronic effects .
  • Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Answer :

  • Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify via LC-MS .
  • Metabolic stability : Liver microsome assays (human/rat) to identify CYP450-mediated degradation .
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via NMR .

Q. How can computational modeling predict interactions with biological targets?

  • Answer :

  • Target identification : Use PharmMapper or SwissTargetPrediction for off-target profiling .
  • Dynamics simulations : MD simulations (AMBER, GROMACS) to study binding mode stability .
  • ADMET prediction : Tools like ADMETLab2.0 evaluate absorption and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.